molecular formula C20H21N3O3 B6752111 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6752111
M. Wt: 351.4 g/mol
InChI Key: OXVSBLSNSIEJGH-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzodioxin ring fused with a piperazine and benzoxazole moiety

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-6-17-16(5-1)21-20(26-17)23-10-8-22(9-11-23)14-15-4-3-7-18-19(15)25-13-12-24-18/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVSBLSNSIEJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C(=CC=C2)OCCO3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its combined structural features, which confer specific biological activities not seen in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic contexts .

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